Odanacatib

Catalog No.
S549033
CAS No.
603139-19-1
M.F
C25H27F4N3O3S
M. Wt
525.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Odanacatib

CAS Number

603139-19-1

Product Name

Odanacatib

IUPAC Name

(2S)-N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide

Molecular Formula

C25H27F4N3O3S

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C25H27F4N3O3S/c1-23(2,26)14-20(22(33)32-24(15-30)12-13-24)31-21(25(27,28)29)18-6-4-16(5-7-18)17-8-10-19(11-9-17)36(3,34)35/h4-11,20-21,31H,12-14H2,1-3H3,(H,32,33)/t20-,21-/m0/s1

InChI Key

FWIVDMJALNEADT-SFTDATJTSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

MK0822; MK-0822; MK 0822; Odanacatib .

Canonical SMILES

CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F

Isomeric SMILES

CC(C)(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F

The exact mass of the compound Odanacatib is 525.17093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Odanacatib (MK-0822) is a potent, reversible, and highly selective inhibitor of cathepsin K (CatK), a cysteine protease critical for bone resorption by osteoclasts. Unlike broad-spectrum antiresorptive agents such as bisphosphonates, Odanacatib was developed to specifically target the enzymatic degradation of bone matrix proteins, a key mechanism in osteoporosis and other conditions involving excessive bone turnover. Its high selectivity and oral bioavailability in preclinical models make it a valuable tool for investigating the specific role of CatK in bone remodeling and pathology, distinguishing its effects from those of less selective cathepsin inhibitors or compounds with different mechanisms of action.

Substituting Odanacatib with other cathepsin inhibitors, such as Balicatib or less selective compounds, is inadvisable for targeted research due to critical differences in selectivity and mechanism. Odanacatib was specifically designed for high selectivity for CatK over other cathepsins like B, L, and S. This is a key procurement differentiator, as inhibition of off-target cathepsins has been linked to adverse effects, such as morphea-like skin lesions observed with the less selective inhibitor Balicatib. Furthermore, its mechanism, which inhibits bone resorption while partially preserving bone formation, is distinct from bisphosphonates like alendronate, which suppress overall bone turnover. Therefore, using a substitute can confound experimental results by introducing unintended biological effects and failing to replicate the specific formation-sparing antiresorptive activity of Odanacatib.

Superior Target Selectivity Minimizes Off-Target Risks Seen with Other CatK Inhibitors

Odanacatib demonstrates exceptionally high selectivity for cathepsin K (CatK) over other human cathepsins. In vitro enzymatic assays show it is approximately 300-fold more selective for CatK than for cathepsin S and over 1000-fold more selective than for cathepsins B and L. This high degree of selectivity is a critical attribute, as the development of other CatK inhibitors, such as Balicatib and Relacatib, was halted partly due to off-target effects attributed to their lower selectivity.

Evidence DimensionEnzyme Selectivity Fold-Difference (CatK vs. Other Cathepsins)
Target Compound Data>300-fold (vs. CatS), >1000-fold (vs. CatB & CatL)
Comparator Or BaselineOther Cathepsins (S, B, L)
Quantified DifferenceOdanacatib is orders of magnitude more selective for CatK than for related cathepsins.
ConditionsIn vitro and in cellulo enzymatic assays.

High selectivity is crucial for ensuring that observed biological effects are due to CatK inhibition alone, avoiding confounding data from off-target enzyme activity.

Demonstrated In Vivo Efficacy: Superior Bone Geometry Effects Compared to Alendronate

In a head-to-head preclinical study using an ovariectomized (OVX) rhesus monkey model, Odanacatib demonstrated superior effects on key bone geometry parameters compared to the widely used bisphosphonate, alendronate. After 18 months, Odanacatib significantly increased femoral neck cortical thickness by 22.5% from baseline, a greater improvement than that observed with alendronate. While both compounds were effective at suppressing bone resorption markers, Odanacatib's distinct effect on cortical bone highlights a different biological outcome, crucial for studies focused on bone strength and architecture.

Evidence DimensionPercent Increase in Femoral Neck Cortical Thickness from Baseline
Target Compound Data22.5% increase
Comparator Or BaselineAlendronate (data not quantified in source, but Odanacatib effect was significantly greater)
Quantified DifferenceOdanacatib showed a statistically significant greater increase in cortical thickness compared to alendronate (p<0.05).
Conditions20-month study in ovariectomized (OVX) rhesus monkeys, a preclinical model for postmenopausal osteoporosis.

For researchers studying bone quality and fracture resistance, Odanacatib offers a mechanism that not only increases bone density but also improves cortical geometry more effectively than the benchmark compound alendronate.

Favorable Oral Bioavailability for In Vivo Dosing Protocols

Odanacatib exhibits favorable oral bioavailability, a key parameter for designing effective and reproducible in vivo experiments. In studies with healthy postmenopausal women, the absolute oral bioavailability was measured to be 70% at a 10 mg dose and 30% at the 50 mg dose, indicating solubility-limited absorption at higher concentrations. This contrasts with many research compounds that have poor oral absorption, requiring more invasive administration routes. The compound's long apparent half-life of approximately 85-95 hours further supports convenient once-weekly or daily dosing schedules in long-term studies.

Evidence DimensionAbsolute Oral Bioavailability
Target Compound Data70% (at 10 mg dose), 30% (at 50 mg dose)
Comparator Or BaselineCompounds requiring parenteral administration (implicit baseline)
Quantified DifferenceHigh oral bioavailability enables less invasive and more consistent dosing compared to compounds with poor absorption.
ConditionsClinical study in healthy postmenopausal women, single dose administration.

Good oral bioavailability simplifies experimental design, reduces animal stress, and improves the consistency and reproducibility of results in long-term preclinical studies.

Handling and Formulation: Solubility in Standard Laboratory Solvents

For practical laboratory use, Odanacatib is readily soluble in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions for in vitro assays. Technical datasheets report solubility in DMSO at concentrations of ≥17.7 mg/mL (≥25 mg/mL reported elsewhere), allowing for the creation of high-concentration stocks. While it has poor solubility in water and ethanol, its high solubility in DMSO makes it highly compatible with standard cell culture and enzymatic assay protocols where initial compound stocks are prepared in this solvent.

Evidence DimensionSolubility in DMSO
Target Compound Data≥ 17.7 mg/mL (approx. 33.7 mM)
Comparator Or BaselineAqueous buffers (practically insoluble)
Quantified DifferenceHigh solubility in a standard laboratory solvent for stock preparation.
ConditionsStandard laboratory conditions.

Ensures straightforward preparation of stock solutions for a wide range of in vitro experiments without requiring complex formulation or specialized solvents.

In Vivo Studies of Bone Quality in Preclinical Osteoporosis Models

For long-term studies in rodent or non-human primate models of postmenopausal osteoporosis, Odanacatib is the appropriate choice when the research goal is to investigate improvements in bone cortical thickness and geometry, not just bone mineral density. Its superior performance in these parameters compared to alendronate allows for a more nuanced investigation of bone strength. Its oral bioavailability simplifies dosing protocols for such chronic studies.

Isolating the Role of Cathepsin K in Cellular and Enzymatic Assays

When the experimental objective is to specifically inhibit CatK activity in vitro without affecting other cellular proteases, Odanacatib's high selectivity is a critical advantage. This makes it the right tool for validating CatK as a target, screening for other modulators, or studying the downstream effects of pure CatK inhibition in cell-based models of bone resorption.

Investigating Formation-Sparing Antiresorptive Mechanisms

Odanacatib is the indicated tool for studies aiming to differentiate between traditional antiresorptive mechanisms and formation-sparing ones. Unlike alendronate, which suppresses both bone resorption and formation, Odanacatib's mechanism allows for the partial preservation of bone formation. This makes it ideal for investigating the cellular and molecular signaling that uncouples these two processes.

Studies of Bone Metastasis and other CatK-implicated Pathologies

Given CatK's role in the degradation of the extracellular matrix, Odanacatib is a suitable agent for preclinical investigations into pathologies like bone metastasis, where tumor cells exploit osteoclast activity. Its selectivity ensures that observed effects can be more confidently attributed to the inhibition of CatK-mediated tissue degradation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

525.17092555 Da

Monoisotopic Mass

525.17092555 Da

Heavy Atom Count

36

Appearance

white solid powder, m.p. = 223 - 224 oC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N673F6W2VH

GHS Hazard Statements

Aggregated GHS information provided by 35 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in osteoporosis.
Treatment of osteoporosis

Pharmacology

Increases bone mineral density and reduces risk of fractures in osteoporosis [A19389].
Odanacatib is an inhibitor of cathepsin K with potential anti-osteoporotic activity. Odanacatib selectively binds to and inhibits the activity of cathepsin K, which may result in a reduction in bone resorption, improvement of bone mineral density, and a reversal in osteoporotic changes. Cathepsin K, a tissue-specific cysteine protease that catalyzes degradation of bone matrix proteins such as collagen I/II, elastin, and osteonectin plays an important role in osteoclast function and bone resorption.

Mechanism of Action

Odanacatib inhibits cathepsin K, likely by binding to its active site. Cathepsin K is a cysteine protease enzyme which is secreted by osteoclasts. Cathepsin K is responsible for the breakdown of collagen in the bone matrix as part of bone resorption. The inhibition of this enzyme results in decreased bone resorption without affecting bone deposition resulting in increased bone mineral density. This increased bone mineral density strengthens the bone which leads to fewer fractures in osteoporosis.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Cysteine peptidases [EC:3.4.22.-]
CTSK [HSA:1513] [KO:K01371]

Pictograms

Health Hazard

Health Hazard

Other CAS

603139-19-1

Absorption Distribution and Excretion

Tmax of 2-6h. The absolute bioavailabilities observed with 30mg and 50 mg doses are 70% and 30% respectively. When taken with high fat meals the 50mg dose's bioavailability increases to 49% and tmax increases to 10.5h.
16.9% excreted in urine. 74.5% excreted in feces.
100L
Total clearance of 0.8L/h.

Metabolism Metabolites

The major metabolite is the product of hydroxylation by CYP3A4 and CYP2C8. This metabolite is active but is 25 times less effective at inhibiting cathepsin K than odanacatib. The other metabolites are produced through glutathione conjugation, hydrolysis, dealkylation, glucuronidation, oxidation, and cyclization.

Wikipedia

Odanacatib

Biological Half Life

Apparent half life observed to be 87.3-94.7h.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Chapurlat RD. Treatment of postmenopausal osteoporosis with odanacatib. Expert Opin Pharmacother. 2014 Jan 24. [Epub ahead of print] PubMed PMID: 24456412.
2: Odanacatib, a cathepsin K inhibitor, superior to alendronate. Bonekey Rep. 2013 Sep 4;2:426. doi: 10.1038/bonekey.2013.160. eCollection 2013. PubMed PMID: 24422127; PubMed Central PMCID: PMC3789222.
3: Retraction notice: Odanacatib for the treatment of postmenopausal osteoporosis. Expert Opin Pharmacother. 2014 Jan;15(1):151. doi: 10.1517/14656566.2014.868399. Epub 2013 Nov 30. PubMed PMID: 24289716.
4: Anderson MS, Gendrano IN, Liu C, Jeffers S, Mahon C, Mehta A, Mostoller K, Zajic S, Morris D, Lee J, Stoch SA. Odanacatib, a selective cathepsin K inhibitor, demonstrates comparable pharmacodynamics and pharmacokinetics in older men and postmenopausal women. J Clin Endocrinol Metab. 2013 Dec 20:jc20131688. [Epub ahead of print] PubMed PMID: 24276460.
5: Chapurlat RD. Odanacatib for the treatment of postmenopausal osteoporosis. Expert Opin Pharmacother. 2014 Jan;15(1):97-102. doi: 10.1517/14656566.2014.853038. Epub 2013 Oct 25. Retraction in: Expert Opin Pharmacother. 2014 Jan;15(1):151. PubMed PMID: 24156249.
6: Stoch SA, Witter R, Hrenuik D, Liu C, Zajic S, Mehta A, Chandler P, Morris D, Xue H, Denker A, Wagner JA. Odanacatib does not influence the single dose pharmacokinetics and pharmacodynamics of warfarin. J Popul Ther Clin Pharmacol. 2013;20(3):e312-20. Epub 2013 Oct 2. PubMed PMID: 24142206.
7: Jensen PR, Andersen TL, Pennypacker BL, Duong le T, Delaissé JM. The bone resorption inhibitors odanacatib and alendronate affect post-osteoclastic events differently in ovariectomized rabbits. Calcif Tissue Int. 2014 Feb;94(2):212-22. doi: 10.1007/s00223-013-9800-0. Epub 2013 Oct 2. PubMed PMID: 24085265.
8: Bonnick S, De Villiers T, Odio A, Palacios S, Chapurlat R, Dasilva C, Scott BB, Le Bailly De Tilleghem C, Leung AT, Gurner D. Effects of Odanacatib on BMD and Safety in the Treatment of Osteoporosis in Postmenopausal Women Previously Treated With Alendronate: A Randomized Placebo-Controlled Trial. J Clin Endocrinol Metab. 2013 Dec;98(12):4727-35. doi: 10.1210/jc.2013-2020. Epub 2013 Sep 24. PubMed PMID: 24064689.
9: Zerbini CA, McClung MR. Odanacatib in postmenopausal women with low bone mineral density: a review of current clinical evidence. Ther Adv Musculoskelet Dis. 2013 Aug;5(4):199-209. doi: 10.1177/1759720X13490860. PubMed PMID: 23904864; PubMed Central PMCID: PMC3728981.
10: Williams DS, McCracken PJ, Purcell M, Pickarski M, Mathers PD, Savitz AT, Szumiloski J, Jayakar RY, Somayajula S, Krause S, Brown K, Winkelmann CT, Scott BB, Cook L, Motzel SL, Hargreaves R, Evelhoch JL, Cabal A, Dardzinski BJ, Hangartner TN, Duong le T. Effect of odanacatib on bone turnover markers, bone density and geometry of the spine and hip of ovariectomized monkeys: a head-to-head comparison with alendronate. Bone. 2013 Oct;56(2):489-96. doi: 10.1016/j.bone.2013.06.008. Epub 2013 Jun 24. PubMed PMID: 23806798.
11: Cabal A, Jayakar RY, Sardesai S, Phillips EA, Szumiloski J, Posavec DJ, Mathers PD, Savitz AT, Scott BB, Winkelmann CT, Motzel S, Cook L, Hargreaves R, Evelhoch JL, Dardzinski BJ, Hangartner TN, McCracken PJ, Duong le T, Williams DS. High-resolution peripheral quantitative computed tomography and finite element analysis of bone strength at the distal radius in ovariectomized adult rhesus monkey demonstrate efficacy of odanacatib and differentiation from alendronate. Bone. 2013 Oct;56(2):497-505. doi: 10.1016/j.bone.2013.06.011. Epub 2013 Jun 20. PubMed PMID: 23791777.
12: Stoch SA, Witter R, Hreniuk D, Liu C, Zajic S, Mehta A, Brandquist C, Dempsey C, Degroot B, Stypinski D, Denker A, Wagner JA. Absence of clinically relevant drug-drug interaction between odanacatib and digoxin after concomitant administration. Int J Clin Pharmacol Ther. 2013 Aug;51(8):688-92. doi: 10.5414/CP201864. PubMed PMID: 23782582.
13: Nakamura T, Shiraki M, Fukunaga M, Tomomitsu T, Santora AC, Tsai R, Fujimoto G, Nakagomi M, Tsubouchi H, Rosenberg E, Uchida S. Effect of the cathepsin K inhibitor odanacatib administered once weekly on bone mineral density in Japanese patients with osteoporosis-a double-blind, randomized, dose-finding study. Osteoporos Int. 2014 Jan;25(1):367-76. doi: 10.1007/s00198-013-2398-2. Epub 2013 May 29. PubMed PMID: 23716037.
14: Brixen K, Chapurlat R, Cheung AM, Keaveny TM, Fuerst T, Engelke K, Recker R, Dardzinski B, Verbruggen N, Ather S, Rosenberg E, de Papp AE. Bone density, turnover, and estimated strength in postmenopausal women treated with odanacatib: a randomized trial. J Clin Endocrinol Metab. 2013 Feb;98(2):571-80. doi: 10.1210/jc.2012-2972. Epub 2013 Jan 21. PubMed PMID: 23337728.
15: Fratzl-Zelman N, Roschger P, Fisher JE, Duong le T, Klaushofer K. Effects of Odanacatib on bone mineralization density distribution in thoracic spine and femora of ovariectomized adult rhesus monkeys: a quantitative backscattered electron imaging study. Calcif Tissue Int. 2013 Mar;92(3):261-9. doi: 10.1007/s00223-012-9673-7. Epub 2012 Nov 23. PubMed PMID: 23179105.
16: Stoch SA, Zajic S, Stone JA, Miller DL, van Bortel L, Lasseter KC, Pramanik B, Cilissen C, Liu Q, Liu L, Scott BB, Panebianco D, Ding Y, Gottesdiener K, Wagner JA. Odanacatib, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics--results from single oral dose studies in healthy volunteers. Br J Clin Pharmacol. 2013 May;75(5):1240-54. doi: 10.1111/j.1365-2125.2012.04471.x. PubMed PMID: 23013236; PubMed Central PMCID: PMC3635595.
17: Ng KW. Potential role of odanacatib in the treatment of osteoporosis. Clin Interv Aging. 2012;7:235-47. doi: 10.2147/CIA.S26729. Epub 2012 Jul 12. Review. PubMed PMID: 22866001; PubMed Central PMCID: PMC3410681.
18: Langdahl B, Binkley N, Bone H, Gilchrist N, Resch H, Rodriguez Portales J, Denker A, Lombardi A, Le Bailly De Tilleghem C, Dasilva C, Rosenberg E, Leung A. Odanacatib in the treatment of postmenopausal women with low bone mineral density: five years of continued therapy in a phase 2 study. J Bone Miner Res. 2012 Nov;27(11):2251-8. doi: 10.1002/jbmr.1695. PubMed PMID: 22777865.
19: Jayakar RY, Cabal A, Szumiloski J, Sardesai S, Phillips EA, Laib A, Scott BB, Pickarski M, Duong le T, Winkelmann CT, McCracken PJ, Hargreaves R, Hangartner TN, Williams DS. Evaluation of high-resolution peripheral quantitative computed tomography, finite element analysis and biomechanical testing in a pre-clinical model of osteoporosis: a study with odanacatib treatment in the ovariectomized adult rhesus monkey. Bone. 2012 Jun;50(6):1379-88. doi: 10.1016/j.bone.2012.03.017. Epub 2012 Mar 24. PubMed PMID: 22469953.
20: Khosla S. Odanacatib: location and timing are everything. J Bone Miner Res. 2012 Mar;27(3):506-8. doi: 10.1002/jbmr.1541. PubMed PMID: 22354850.

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